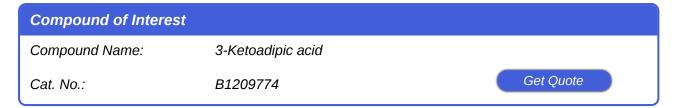


# Application Notes and Protocols for Whole-Cell Bioconversion of 3-Ketoadipic Acid

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Ketoadipic acid** (3-oxoadipic acid or β-ketoadipic acid, βKA) is a valuable dicarboxylic acid with applications as a precursor for performance-advantaged polymers, such as nylons.[1][2] Traditional chemical synthesis routes for such platform chemicals often rely on petrochemically derived feedstocks and can generate significant environmental waste. Whole-cell bioconversion presents a sustainable and green alternative, utilizing engineered microorganisms to convert renewable feedstocks into **3-ketoadipic acid**. This document provides detailed application notes and protocols for the synthesis of **3-ketoadipic acid** using engineered whole-cell biocatalysts, primarily focusing on Pseudomonas putida and Escherichia coli.

Whole-cell biocatalysis offers several advantages over the use of purified enzymes, including the elimination of costly and time-consuming enzyme purification steps, inherent cofactor regeneration, and increased enzyme stability within the cellular environment.[3][4] By harnessing the metabolic machinery of engineered microbes, various substrates, from simple sugars to complex aromatic compounds derived from lignin or plastic waste, can be efficiently funneled into the production of **3-ketoadipic acid**.[1][5][6]

## Data Presentation: Performance of Engineered Strains



The following tables summarize the quantitative data from various studies on the whole-cell bioconversion for **3-ketoadipic acid** synthesis, providing a comparative overview of the performance of different engineered microbial strains and bioprocess strategies.

Table 1: 3-Ketoadipic Acid Production from Lignin-Related Aromatics and PET Waste

Microbial Host	Engineer ed Strain	Substrate (s)	Titer (g/L)	Productiv ity (g/L/h)	Yield	Referenc e
Pseudomo nas putida KT2440	Engineere d for aromatic O- demethylati on, hydroxylati on, and ring- opening	Model Lignin- Related Compound s (LRCs)	44.5	1.15	-	[1]
Pseudomo nas putida KT2440	As above	Corn stover- derived LRCs	25	0.66	0.10 g/g lignin	[1]
Escherichi a coli	Recombina nt expressing TPA degradatio n and βKA synthesis modules	Terephthali c acid (TPA) from PET	13.61 mM (~2.18 g/L)	-	96% conversion	[6][7]

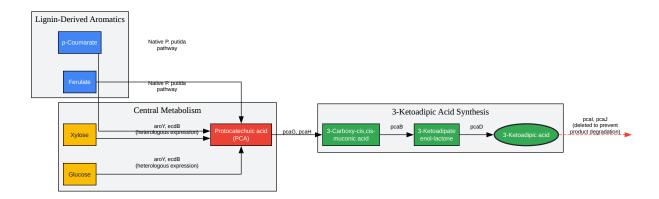
Table 2: **3-Ketoadipic Acid** Production from Sugars

| Microbial Host | Engineered Strain | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | Yield (C-mol/C-mol) | Reference | | --- | --- | --- | --- | --- | Pseudomonas putida KT2440 |



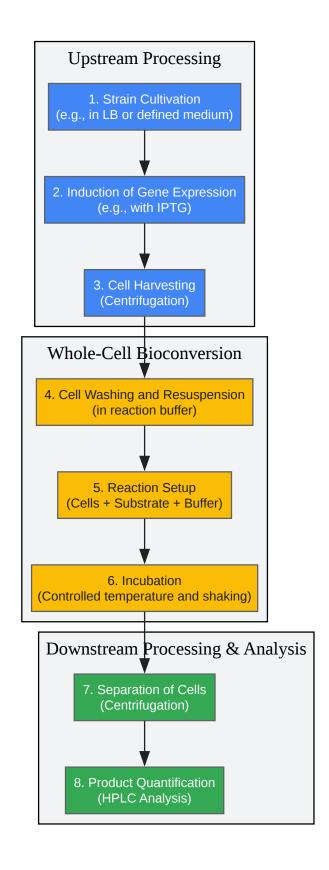
Engineered for glucose conversion | Glucose | 26 | 0.09 | 0.36 |[5][8] | | Pseudomonas putida GR038 | Engineered for glucose and xylose co-utilization | Glucose and Xylose | 65.8 | 0.69 | 0.52 |[5][9] | | Pseudomonas putida GR038 (with in situ product recovery) | As above | Glucose and Xylose | 92.0 (effective) | 0.83 (effective) | - |[5][9] |

# Mandatory Visualizations Signaling Pathways and Experimental Workflows









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